molecular formula C7H6BrNO B097419 2-Bromo-1-(pyridin-2-yl)ethanone CAS No. 40086-66-6

2-Bromo-1-(pyridin-2-yl)ethanone

Cat. No. B097419
CAS RN: 40086-66-6
M. Wt: 200.03 g/mol
InChI Key: DNPMOGQMEOPVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(pyridin-2-yl)ethanone” is a chemical compound used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are antibacterial agents .


Molecular Structure Analysis

The molecular formula of “2-Bromo-1-(pyridin-2-yl)ethanone” is C7H6BrNO. It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .


Physical And Chemical Properties Analysis

“2-Bromo-1-(pyridin-2-yl)ethanone” has a density of 1.6±0.1 g/cm3, a boiling point of 249.1±15.0 °C at 760 mmHg, and a flash point of 104.5±20.4 °C. It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

“2-Bromo-1-(pyridin-2-yl)ethanone” can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Anti-Fibrotic Activities

Compounds synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Suzuki Cross-Coupling Reaction

“2-Bromo-1-(pyridin-2-yl)ethanone” can be used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . This reaction is efficient and produces these derivatives in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives using “2-Bromo-1-(pyridin-2-yl)ethanone” can be subjected to quantum mechanical investigations . These investigations can help describe the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The pyridine derivatives synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” can be evaluated for various biological activities . For instance, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives can be investigated .

Development of Anti-Fibrotic Drugs

The compounds synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” can be developed into novel anti-fibrotic drugs . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-bromo-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMOGQMEOPVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193135
Record name 2-Bromoacetamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40086-66-6
Record name 2-Bromoacetamidopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet is added CHCl3 (200 mL), THF (100 mL), 2-acetyl pyridine (8.57 mL, 76.46 mmol), and pyridinium bromide perbromide (26.85 g, 84.11 mmol). This solution is stirred at ambient temperature for 24 hours. The reaction mixture is washed with aqueous HCl, H2O, brine and dried (MgSO4). The solvent is evaporated in vacuo to afford the title compound which was used immediately in the next step.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.57 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
26.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(pyridin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(pyridin-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(pyridin-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(pyridin-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.